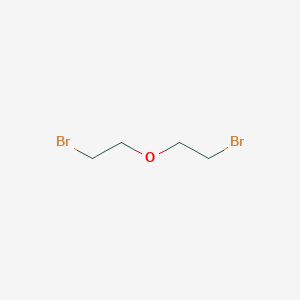

Bis(2-bromoethyl) ether

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8025. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-bromo-2-(2-bromoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZVXADQAHVUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063851 | |

| Record name | 2-Bromoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5414-19-7 | |

| Record name | 2-Bromoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5414-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-bromoethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-bromoethyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1'-oxybis[2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-bromoethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-BROMOETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTS6KN2SLA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Bis(2-bromoethyl) ether" chemical and physical properties

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Bis(2-bromoethyl) ether. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates key data including identifiers, physical constants, and safety information into a structured format. It also discusses the known applications and handling precautions for this compound.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-bromo-2-(2-bromoethoxy)ethane, is an organobromine compound.[1][2][3] It is a colorless to yellow or brown liquid.[3] This compound serves as a building block in the synthesis of various pharmaceutical compounds and materials.[4][] For instance, it is used as a reagent in the synthesis of AZD 3147, a selective dual inhibitor of mTORC1 and mTORC2, and in the preparation of an impurity of the antineoplastic agent Melphalan.[][6] It is also utilized in the synthesis of heterocyclic and crown ethers.[1][3][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5414-19-7[1][2][3][4][8][9][10] |

| IUPAC Name | 1-bromo-2-(2-bromoethoxy)ethane[1][2][3][10][11] |

| Synonyms | 2-Bromoethyl ether, 2,2'-Dibromodiethyl ether[2][11] |

| Molecular Formula | C4H8Br2O[2][3][4][10][12] |

| InChI Key | FOZVXADQAHVUSV-UHFFFAOYSA-N[1][3][9] |

| SMILES | C(CBr)OCCBr[1][3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 231.91 g/mol [8][9][10] |

| Appearance | Colorless to Yellow clear liquid |

| Form | Liquid[3][9] |

| Boiling Point | 45 °C / 0.5 mmHg[12], 92-93 °C / 12 mmHg[] |

| Density | 1.845 g/cm³[1][], 1.86 g/cm³ (20/20) |

| Refractive Index | 1.5140 (nD)[1], 1.5110-1.5170 @ 20°C[3], 1.51 |

| Flash Point | 85 °C (185 °F)[9] |

| Solubility | No information available regarding specific solubility in water, but it is noted to be not miscible or difficult to mix with water.[11][13] |

| Purity | ≥94.0% to >98.0% (GC)[3][9] |

Safety and Handling

This compound is classified as a hazardous substance. It is a combustible liquid that causes skin irritation and serious eye damage.[1][9][14][15] It may also cause respiratory irritation.[1][9][14][15]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Description |

| Hazard Statements | H227 | Combustible liquid |

| H315 | Causes skin irritation[1][9] | |

| H318 | Causes serious eye damage[1][9] | |

| H335 | May cause respiratory irritation[1][9] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][13] |

| P264 | Wash skin thoroughly after handling[1][13] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[1][13] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water[1][13] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][13] | |

| P310 | Immediately call a POISON CENTER or doctor/physician[1][13] |

Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.[9] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[13] Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[13][14][15] It is incompatible with oxidizing agents, acid chlorides, chloroformates, reducing agents, and halogens.[13][15]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound were not available in the public domain search results. Researchers should consult specialized chemical synthesis literature or internal standard operating procedures for such information.

Applications

This compound is a versatile reagent in organic synthesis.[]

-

Pharmaceutical Intermediate: It is used in the synthesis of pharmaceuticals, including inhibitors of mTORC1 and mTORC2.[][6]

-

Crown Ether Synthesis: It is a precursor in the manufacture of crown ethers.[1][3][7]

-

PROTAC Linker: It can be used as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[16]

-

General Building Block: It serves as a building block for a variety of other pharmaceutical compounds and materials.[4]

Visualizations

The following diagram illustrates the logical relationship between the key attributes of this compound.

Caption: Key properties and hazards of this compound.

References

- 1. 2-Bromoethyl ether - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 5414-19-7 | BroadPharm [broadpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 双(2-溴乙基)醚 technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Éter de bis(2-bromoetilo), 96 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 12. anaxlab.com [anaxlab.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.ca [fishersci.ca]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Bis(2-bromoethyl) ether: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2-bromoethyl) ether, a significant chemical intermediate in the pharmaceutical and crown ether synthesis industries. The document details its molecular structure, chemical formula, and key identifiers. It further presents a summary of its physicochemical properties, detailed spectroscopic data including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, and a plausible experimental protocol for its synthesis. The molecular structure is also visualized to provide a clear understanding of its three-dimensional arrangement.

Chemical Identity and Properties

This compound, also known by its IUPAC name 1-bromo-2-(2-bromoethoxy)ethane, is an organobromine compound with the chemical formula C₄H₈Br₂O.[1] It is a colorless to light yellow liquid at room temperature. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and crown ethers.[2][3]

A summary of its key identifiers and physicochemical properties is provided in the tables below.

| Identifier | Value |

| IUPAC Name | 1-bromo-2-(2-bromoethoxy)ethane[1] |

| Synonyms | 2,2'-Dibromodiethyl ether, 2-Bromoethyl ether |

| CAS Number | 5414-19-7 |

| Molecular Formula | C₄H₈Br₂O[1] |

| Molecular Weight | 231.91 g/mol |

| SMILES | BrCCOCCBr |

| Physical Property | Value |

| Appearance | Colorless to Yellow clear liquid |

| Boiling Point | 92-93 °C at 12 mmHg |

| Density | 1.845 g/mL at 25 °C |

| Refractive Index | 1.5140 |

Molecular Structure

The molecular structure of this compound consists of a central ether oxygen atom connecting two bromoethyl groups. The molecule exhibits flexibility due to the single bonds, allowing for various conformations.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two triplets. The methylene (B1212753) group adjacent to the oxygen atom (O-CH₂) would appear at a chemical shift of approximately 3.8 ppm, while the methylene group adjacent to the bromine atom (Br-CH₂) would be expected at around 3.5 ppm. The splitting pattern arises from the coupling between the two adjacent methylene groups.

-

¹³C NMR: The carbon NMR spectrum would display two distinct signals for the two non-equivalent carbon atoms. The carbon atom bonded to the oxygen (O-CH₂) is expected to have a chemical shift in the range of 70-72 ppm, while the carbon atom bonded to the bromine (Br-CH₂) would likely appear in the range of 30-32 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980-2850 | C-H stretch | Alkane |

| 1150-1085 | C-O stretch | Ether |

| 650-510 | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would lead to fragmentation of the molecular ion. The mass spectrum is characterized by a molecular ion peak (M⁺) which would appear as a triplet of peaks due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values for the molecular ion would be around 230, 232, and 234 with a characteristic intensity ratio.

Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[4] For this compound, a prominent fragmentation would be the loss of a bromoethyl radical (•CH₂CH₂Br) to give a fragment with m/z around 123 and 125. Another likely fragmentation is the cleavage resulting in the formation of a bromomethyl cation [CH₂Br]⁺ with m/z values of 93 and 95.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethylene glycol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[5] A patent describes a method involving the reaction of 1,4-thioxane-1,1-dioxide (B86658) with hydrobromic acid.[5]

Below is a generalized experimental protocol based on the reaction of diethylene glycol with PBr₃.

Materials:

-

Diethylene glycol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (B92270) (catalyst)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethylene glycol in dichloromethane.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide from the dropping funnel to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, properties, and synthesis of this compound. The presented data, including spectroscopic analysis and a generalized experimental protocol, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. Further research could focus on obtaining experimental data for the precise bond lengths and angles to provide a more complete picture of its molecular geometry.

References

- 1. This compound | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Bromoethyl ether - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]

An In-depth Technical Guide to Bis(2-bromoethyl) ether (CAS: 5414-19-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2-bromoethyl) ether, a versatile bifunctional reagent with significant applications in organic synthesis and drug development. This document collates critical data on its chemical and physical properties, safety and handling, spectroscopic characterization, and detailed experimental applications. Particular focus is given to its role as a key building block in the synthesis of crown ethers, as a linker in Proteolysis Targeting Chimeras (PROTACs), and its use in the preparation of pharmaceutical agents, including mTOR inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical and Physical Properties

This compound, also known as 1-bromo-2-(2-bromoethoxy)ethane, is a halogenated ether with the chemical formula C₄H₈Br₂O.[1][2] Its bifunctional nature, possessing two primary alkyl bromide moieties, makes it a valuable reagent for various nucleophilic substitution reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5414-19-7 | [1][2] |

| Molecular Formula | C₄H₈Br₂O | [1][2] |

| Molecular Weight | 231.91 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.845 g/cm³ at 25 °C | [4][5] |

| Boiling Point | 92-93 °C at 12 mmHg | [5] |

| Flash Point | 85 °C (185 °F) | [4][6] |

| Refractive Index (n²⁰/D) | 1.513 - 1.517 | [5][7] |

| Solubility | Soluble in chloroform; slightly soluble in methanol; not miscible or difficult to mix with water. | [5] |

| InChI Key | FOZVXADQAHVUSV-UHFFFAOYSA-N | [6][8] |

| SMILES | BrCCOCCBr | [6][8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural symmetry of this compound results in a simple NMR spectrum.

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| ¹H | 3.83 | Triplet | 7.2 | -O-CH₂- | [8] |

| ¹H | 3.47 | Triplet | 7.2 | -CH₂-Br | [8] |

| ¹³C | 71.5 | - | - | -O-CH₂- | [8] |

| ¹³C | 29.3 | - | - | -CH₂-Br | [8] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong C-O stretching vibration typical of ethers.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2855 | Medium-Strong | C-H stretching |

| ~1450 | Medium | C-H bending |

| ~1117 | Strong | C-O-C asymmetric stretching |

| ~650 | Strong | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes | Reference(s) |

| 230/232/234 | [C₄H₈Br₂O]⁺ | Molecular ion peak (M, M+2, M+4) with ~1:2:1 ratio | [2] |

| 137/139 | [C₂H₄BrO]⁺ | Loss of a -CH₂CH₂Br radical | [2] |

| 107/109 | [C₂H₄Br]⁺ | Loss of a -OCH₂CH₂Br radical | |

| 93/95 | [CH₂Br]⁺ |

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 1,4-thioxane-1,1-dioxide (B86658) with hydrobromic acid.[9]

Experimental Protocol: Synthesis from 1,4-Thioxane-1,1-Dioxide[9]

-

Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, add 68.1 g (0.5 mol) of 1,4-thioxane-1,1-dioxide and 340 g of 48% aqueous hydrobromic acid (2.0 mol).

-

Reaction Execution: Stir the mixture mechanically at 30 °C. Monitor the reaction progress using gas chromatography. The reaction is typically complete within 12 hours.

-

Work-up: After completion, allow the layers to separate. The lower organic layer is washed with 50 mL of saturated sodium bicarbonate solution.

-

Purification: The crude product is then purified by vacuum distillation, collecting the fraction boiling at 90-105 °C to yield this compound as a pale yellow liquid. The reported yield is 82.1% with a purity of 98.5% by GC.[9]

Applications in Drug Development and Organic Synthesis

PROTAC Linker

This compound serves as a foundational alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The ether linkage in the linker can enhance solubility and provide appropriate spacing and flexibility for the formation of a productive ternary complex.

The bifunctional nature of this compound allows for sequential alkylation of two different nucleophiles, typically the amine groups on a warhead (targeting the protein of interest) and an E3 ligase ligand.

Synthesis of mTORC1/mTORC2 Inhibitors

This compound is a reported reagent in the synthesis of AZD3147, a selective dual inhibitor of mTORC1 and mTORC2.[11] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers.

Crown Ether Synthesis

This compound is a suitable dielectrophile for the Williamson ether synthesis of crown ethers.[12] Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations.

This protocol describes a general procedure for the synthesis of a diaza-crown ether.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve a diamine (e.g., 1,10-diaza-1,10-didecylethane) in a suitable aprotic solvent (e.g., acetonitrile) in the presence of a base (e.g., anhydrous potassium carbonate).

-

Addition of this compound: Slowly add a solution of this compound in the same solvent to the refluxing mixture over several hours to maintain high dilution conditions, which favor intramolecular cyclization.

-

Reaction Completion and Work-up: After the addition is complete, continue refluxing for an extended period (e.g., 24-48 hours). Monitor the reaction by TLC or LC-MS. After cooling, filter the inorganic salts and evaporate the solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired crown ether.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

Table 5: GHS Hazard Information for this compound

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318 | Danger | Causes serious eye damage |

| Specific target organ toxicity — single exposure | H335 | Warning | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[13]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[13]

Potential Biological Activities (Further Research Required)

Some commercial suppliers have anecdotally mentioned potential acetylcholinesterase inhibitory and anti-inflammatory properties of this compound. However, a comprehensive review of peer-reviewed scientific literature did not yield specific studies to substantiate these claims for this particular compound. Further research is required to validate and characterize these potential biological activities.

Conclusion

This compound is a valuable and versatile chemical intermediate with demonstrated utility in several areas of modern organic synthesis and drug discovery. Its application as a linker in PROTACs, a building block for crown ethers, and a reagent in the synthesis of complex pharmaceutical agents highlights its importance. This guide provides a consolidated resource of its properties, synthesis, and applications to aid researchers in its effective and safe use.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromoethyl ethyl ether(592-55-2) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. whitman.edu [whitman.edu]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Bis(2-bromoethyl) ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-bromoethyl) ether, a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, and key applications, with a focus on its role in the synthesis of crown ethers and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Synonyms

The compound commonly known as this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A variety of synonyms are also used in literature and commercial listings.

The formal IUPAC name for this compound is 1-bromo-2-(2-bromoethoxy)ethane .[1][2][3] This name precisely describes the molecular structure, which consists of an ethane (B1197151) molecule substituted with a bromine atom and a 2-bromoethoxy group.

In scientific and commercial contexts, several synonyms are frequently encountered. These include:

Understanding these different names is crucial for conducting thorough literature searches and for sourcing the chemical from various suppliers.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a clear comparison of its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Br₂O | [1][2][7] |

| Molecular Weight | 231.91 g/mol | [1][7][8] |

| CAS Number | 5414-19-7 | [1][7][8] |

| EC Number | 226-504-2 | [5][7][8] |

| Appearance | Clear, colorless to light yellow/brown liquid | [2] |

| Density | 1.845 g/mL at 25 °C | [5] |

| Boiling Point | 92-93 °C at 12 mmHg | |

| Flash Point | 85 °C (185 °F) | [7][8] |

| Refractive Index | 1.5110-1.5170 at 20°C | [2][5] |

| InChI Key | FOZVXADQAHVUSV-UHFFFAOYSA-N | [2][7][8] |

| SMILES | BrCCOCCBr | [2][7][8] |

Experimental Protocols and Applications

This compound is a valuable bifunctional molecule used in a range of synthetic applications, primarily due to the reactivity of its two terminal bromine atoms which can be displaced by nucleophiles.

Synthesis of this compound

A modern and efficient method for the synthesis of this compound involves the reaction of 1,4-thioxane-1,1-dioxide (B86658) with hydrobromic acid.[1] This approach is noted for its high yield and simpler purification process compared to older methods that used reagents like phosphorus tribromide with diethylene glycol.[1]

Experimental Protocol:

-

Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, add 68.1 g (0.5 mol) of 1,4-thioxane-1,1-dioxide and 340 g (2 mol) of 48% aqueous hydrobromic acid.[1]

-

Reaction Execution: The mixture is stirred mechanically at 30°C. The progress of the reaction is monitored by gas chromatography. The reaction is typically complete within 12 hours.[1]

-

Work-up and Purification: After the reaction is complete, the layers are separated. The lower organic layer is washed with 50 mL of a saturated sodium bicarbonate solution. The product is then purified by distillation under reduced pressure, collecting the fraction boiling at 90-105°C to yield a light yellow liquid.[1]

Caption: Workflow for the synthesis of this compound.

Application in Crown Ether Synthesis

This compound is a key building block in the synthesis of certain crown ethers, which are macrocyclic polyethers known for their ability to selectively bind cations.[6] The synthesis typically proceeds via a Williamson ether synthesis, where the bromoethyl groups react with a diol in the presence of a base.

Experimental Protocol (General):

-

Deprotonation: A suitable diol, such as tetraethylene glycol, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). A strong base, such as sodium hydride, is added portion-wise at 0°C to form the dialkoxide. The mixture is then heated to ensure complete formation of the alkoxide.

-

Cyclization: A solution of this compound in anhydrous THF is added dropwise to the reaction mixture over several hours under high-dilution conditions. This slow addition favors the intramolecular cyclization to form the crown ether over intermolecular polymerization.

-

Reaction Monitoring and Work-up: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, the solvent is removed, and the crude product is purified by column chromatography or crystallization.

Caption: General workflow for crown ether synthesis.

Role as a Linker in PROTACs

This compound serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

The linker is a critical component of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound provides a simple, flexible diether linker. In a typical synthetic strategy, the two bromine atoms are sequentially substituted by nucleophilic groups on the target protein ligand and the E3 ligase ligand.

Caption: Logical structure of a PROTAC molecule.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is known to cause skin irritation and serious eye damage, and may also cause respiratory irritation.[1][10] It is also a combustible liquid.

Recommended safety precautions include:

-

Working in a well-ventilated area or fume hood.

-

Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keeping the compound away from heat, sparks, and open flames.

-

Storing in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A [pubs.rsc.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromoethyl ether - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 10. This compound | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Functional Groups of Bis(2-bromoethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-bromoethyl) ether, a bifunctional organobromine compound, is a versatile reagent in organic synthesis and materials science. This technical guide provides a comprehensive overview of its core reactivity, focusing on the interplay of its ether linkage and two primary alkyl bromide functional groups. Key applications, including the synthesis of heterocyclic compounds, its role as a crosslinking agent in polymer chemistry, and its use as a linker in advanced drug discovery applications like Proteolysis Targeting Chimeras (PROTACs), are discussed in detail. This document consolidates quantitative data from the literature, presents detailed experimental protocols for representative reactions, and utilizes visualizations to elucidate reaction mechanisms and experimental workflows.

Introduction

This compound, with the chemical formula (BrCH₂CH₂)₂O, is characterized by a central ether oxygen atom flanked by two bromoethyl groups.[1] This structure confers a dual reactivity profile, making it a valuable building block for the introduction of a flexible three-atom spacer and as a potent alkylating agent. The presence of two primary bromine atoms allows for sequential or double nucleophilic substitution reactions, leading to the formation of a wide array of linear, cyclic, and polymeric structures.[2][3] Its utility is prominent in the synthesis of morpholine (B109124) derivatives, crown ethers, and functionalized polymers.[4][5][6] Furthermore, its application as a linker in the design of PROTACs highlights its importance in modern drug discovery.[7]

Functional Groups and Core Reactivity

The reactivity of this compound is dominated by its two key functional groups:

-

Ether Group (-O-): The ether linkage is generally stable under neutral and basic conditions, providing a flexible and chemically robust core to the molecule.

-

Bromoethyl Groups (-CH₂CH₂Br): The two primary alkyl bromide moieties are the primary sites of reactivity. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, with the bromide ion acting as a good leaving group. This facilitates a variety of nucleophilic substitution reactions.

The primary mode of reaction for this compound is nucleophilic substitution (SN2) . As a bifunctional alkylating agent, it can react with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The reaction can proceed in a stepwise manner, allowing for the synthesis of unsymmetrical products, or in a double substitution to form cyclic or crosslinked structures.

Quantitative Data on Reactivity

The following tables summarize quantitative data for key reactions involving this compound, providing insights into reaction efficiencies under various conditions.

Table 1: Synthesis of Morpholine Derivatives

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| (2S)-(-)-3-exo-Aminoisoborneol | Et₃N, DMSO, ambient temperature, 72 h | (2S)-(-)-exo-(Morpholino)isoborneol | 57 | [4] |

| Amino alcohols | Controlled conditions | Morpholine derivative intermediates | ~23 (over 3 steps) | [2] |

Table 2: Synthesis of Quaternary Ammonium Compounds and Cyclophanes

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Pyridine | Acetone, reflux, 15 h | N-[2-(2'-Bromoethoxy)ethyl]pyridinium bromide | 96 (mono-substitution) | |

| Diquinoline derivative | DMF, 100 °C for 48 h, then reflux for 72 h | Diquinoline cyclophane | 17 |

Table 3: Crosslinking of Polymers

| Polymer | Crosslinking Conditions | Key Finding | Reference |

| Poly(mPEGMA-DMAEMA-Sty) | 0.1 molar equivalent of BBEE to DMAEMA | Sufficient for a high degree of crosslinking | [6] |

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures involving this compound.

Synthesis of (2S)-(-)-exo-(Morpholino)isoborneol

This protocol details the synthesis of a morpholine derivative via intramolecular cyclization.

Experimental Workflow:

Diagram Caption: Workflow for the synthesis of (2S)-(-)-exo-(Morpholino)isoborneol.

Procedure:

-

A 150-mL round-bottomed flask is charged with (2S)-(-)-3-exo-aminoisoborneol (6.53 g, 38.6 mmol).

-

40 mL of reagent-grade DMSO is added, followed by Et₃N (16.3 mL, 117 mmol).[4]

-

A solution of this compound (6.50 mL, 46.5 mmol, technical grade, 90% purity) in 30 mL of DMSO is added dropwise over 10 minutes.[4]

-

The reaction mixture is stirred at ambient temperature under a nitrogen atmosphere for 72 hours.[4]

-

The solution is then poured into 400 mL of water.

-

The aqueous mixture is extracted with diethyl ether (3 x 150 mL).[4]

-

The combined organic layers are washed successively with 100 mL of water and 50 mL of brine, and then dried over anhydrous MgSO₄.[4]

-

The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the product.[4]

Synthesis of Gemini Surfactants

This protocol describes a solvent-free synthesis of 3-oxa-1,5-pentane-bis(N-alkyl-N,N-dimethylammonium bromides).

Procedure:

-

In a reaction vessel, 1 equivalent of this compound is mixed with 2 equivalents of the appropriate tertiary amine (e.g., N-dodecyl-N,N-dimethylamine).[8]

-

The reaction is carried out without a solvent at room temperature, with stirring using a magnetic stirrer.[8]

-

The reaction is continued until the reaction mixture solidifies, which typically takes about 2 hours.[8]

-

The crude product is then purified by crystallization from a mixture of acetonitrile (B52724) and methanol (B129727) (10:1 volume ratio).[8]

-

The purified product is dried in an incubator at 60 °C and then over P₄O₁₀ in a vacuum desiccator.[8]

Key Applications and Reaction Mechanisms

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various oxygen-containing heterocycles, most notably morpholine and its derivatives. The reaction typically proceeds via a double nucleophilic substitution with a primary amine or an amino alcohol.

Reaction Pathway: Morpholine Synthesis

Diagram Caption: General pathway for morpholine synthesis.

The initial step involves the alkylation of the primary amine by one of the bromoethyl groups. In the presence of a base, the resulting secondary amine undergoes an intramolecular cyclization to form the morpholine ring.

Polymer Crosslinking

This compound is an effective crosslinking agent for polymers containing nucleophilic functional groups such as amines.[6] The two bromoethyl groups can react with different polymer chains, forming covalent bridges and creating a three-dimensional network. This crosslinking enhances the mechanical and thermal properties of the polymer.[]

Crosslinking Mechanism:

Diagram Caption: Schematic of polymer crosslinking with this compound.

PROTAC Linker Synthesis

In the field of drug discovery, this compound serves as an alkyl chain-based PROTAC linker.[7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker plays a crucial role in optimizing the spatial orientation of the two ligands for effective ternary complex formation. The ether backbone of this compound provides the necessary flexibility and solubility for the linker.

Conclusion

This compound is a highly valuable and versatile reagent with a well-defined reactivity profile centered around nucleophilic substitution at its bromoethyl groups. Its utility in the synthesis of heterocycles, as a polymer crosslinking agent, and in the construction of sophisticated molecules for drug discovery underscores its importance in both academic and industrial research. This guide provides a foundational understanding of its chemical behavior, supported by quantitative data and detailed experimental protocols, to aid researchers in its effective application.

References

- 1. 2-Bromoethyl ether - Wikipedia [en.wikipedia.org]

- 2. Disulfide, bis(2-bromoethyl) | 1002-40-0 | Benchchem [benchchem.com]

- 3. Investigations Concerning the Syntheses of TADDOL-Derived Secondary Amines and Their Use To Access Novel Chiral Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. High conductivity poly(ionic liquid)-based crosslinked dielectrics - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02087E [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

Solubility Profile of Bis(2-bromoethyl) ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Bis(2-bromoethyl) ether in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. All data is presented in a clear, tabular format for ease of comparison, and a detailed experimental protocol for solubility determination is provided.

Quantitative Solubility Data

The solubility of this compound has been characterized in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that while quantitative data for some solvents is readily available, for others, only qualitative descriptors have been reported in the literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 100 mg/mL (431.18 mM) | Not Specified | Ultrasonic assistance may be required.[1] |

| Chloroform | CHCl₃ | Soluble | Not Specified | - |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | - |

| Water | H₂O | Not miscible or difficult to mix | Not Specified | Forms a separate phase.[2][3][4][5][6] |

| Acetone | C₃H₆O | Soluble | Not Specified | Quantitative data not found in the literature. |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Quantitative data not found in the literature. |

| Diethyl ether | (C₂H₅)₂O | Soluble | Not Specified | Based on the solubility of similar brominated ether compounds.[7] |

Experimental Protocol: Determination of Thermodynamic Solubility of a Liquid Compound

The following protocol outlines a general and reliable method for determining the thermodynamic solubility of a liquid compound such as this compound in a given solvent. This method is based on the widely used shake-flask technique.

1. Materials and Equipment:

-

This compound (solute)

-

Selected solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Positive displacement pipette or gas-tight syringe

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes for standard preparation.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected solvent to a glass vial.

-

Add an excess amount of this compound to the solvent. An excess is visually confirmed by the presence of a second, undissolved liquid phase after vigorous mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. This typically requires 24 to 72 hours. The agitation ensures intimate contact between the two phases.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

Alternatively, for faster separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute phase at the bottom of the vial.

-

Filter the collected aliquot through a 0.22 µm syringe filter into a clean vial to remove any microscopic droplets of the undissolved solute.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the selected solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the instrumental response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The result represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature, which can be expressed in units such as g/100 mL, mg/mL, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the thermodynamic solubility of a liquid compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-bromo-2-(2-bromoethoxy)ethane [chembk.com]

- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 5414-19-7 CAS MSDS (2,2'-Dibromodiethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. 2,2'-Dibromodiethyl ether | 5414-19-7 [chemicalbook.com]

- 7. Buy 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane | 31255-26-2 | >98% [smolecule.com]

Spectroscopic data for "Bis(2-bromoethyl) ether" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Bis(2-bromoethyl) ether (CAS No. 5414-19-7). The information is compiled from various public databases and scientific literature to serve as a valuable resource for researchers utilizing this compound in synthesis and other applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, details the experimental methodologies, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.84 | Triplet (t) | 4H | -O-CH₂- |

| 3.48 | Triplet (t) | 4H | -CH₂-Br |

Source: Novel Gemini Micelles from Dimeric Surfactants with Oxyethylene Spacer Chain.[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 69.5 | -O-CH₂- |

| 31.8 | -CH₂-Br |

Source: Publicly available spectral databases.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2960 - 2850 | C-H stretch |

| 1120 | C-O-C stretch (Ether) |

| 650 | C-Br stretch |

Source: Publicly available spectral databases.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 232 | [M+H]⁺ (isotopic peak for ⁸¹Br, ⁸¹Br) |

| 230 | [M+H]⁺ (isotopic peak for ⁷⁹Br, ⁸¹Br) |

| 228 | [M+H]⁺ (isotopic peak for ⁷⁹Br, ⁷⁹Br) |

| 139 | [M - CH₂CH₂Br]⁺ (isotopic peak for ⁸¹Br) |

| 137 | [M - CH₂CH₂Br]⁺ (isotopic peak for ⁷⁹Br) |

Source: Publicly available spectral databases.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data. While some specific parameters have been located in the literature, others are based on general laboratory practices for the analysis of liquid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were obtained for a solution of this compound.

-

Sample Preparation: The sample was dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation:

-

¹H NMR: A 200 MHz NMR spectrometer was used.[1]

-

¹³C NMR: Specific instrument details for the referenced spectrum are not publicly available. A typical analysis would be performed on a spectrometer operating at a frequency between 50 and 125 MHz.

-

-

Acquisition Parameters (¹H NMR):

-

Solvent: CDCl₃[1]

-

Standard: Tetramethylsilane (TMS) was likely used as an internal standard (0 ppm).

-

Temperature: Room temperature.

-

Pulse Sequence: A standard single-pulse sequence was likely employed.

-

Number of Scans: Typically 16 to 64 scans are acquired for a ¹H NMR spectrum to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is common.

-

-

Acquisition Parameters (¹³C NMR):

-

Solvent: CDCl₃

-

Standard: The CDCl₃ solvent peak (δ ≈ 77.16 ppm) is typically used as a reference.

-

Temperature: Room temperature.

-

Pulse Sequence: A proton-decoupled pulse sequence is standard for routine ¹³C NMR to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common to allow for full relaxation of the carbon nuclei.

-

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat this compound liquid was placed directly onto the ATR crystal.

-

Instrumentation: The specific model of the FTIR spectrometer is not publicly available. A common instrument for this type of analysis would be a Bruker Tensor or a PerkinElmer Spectrum.

-

Acquisition Parameters:

-

Technique: ATR-Neat

-

Crystal: A diamond or zinc selenide (B1212193) ATR crystal is commonly used for liquid samples.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

-

Number of Scans: 16 to 32 scans are typically co-added to obtain a high-quality spectrum.

-

Background: A background spectrum of the clean, empty ATR crystal was collected prior to the sample measurement.

-

Mass Spectrometry (MS)

The mass spectrum of this compound was likely obtained using a gas chromatography-mass spectrometry (GC-MS) system, as it is a volatile liquid.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) would be prepared.

-

Instrumentation: The specific make and model of the GC-MS system are not publicly available.

-

Gas Chromatography (GC) Conditions:

-

Injection Mode: Split or splitless injection.

-

Injector Temperature: Typically 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Method: Electron Ionization (EI) is the most common method for GC-MS.

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is common.

-

Scan Range: A typical scan range would be from m/z 40 to 400.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid chemical sample such as this compound.

Caption: General workflow for spectroscopic analysis.

References

"Bis(2-bromoethyl) ether" stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-bromoethyl) ether is a crucial reagent in various synthetic applications, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Understanding its stability and implementing appropriate storage conditions are paramount to ensure its integrity, reactivity, and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the stability profile of this compound, outlines recommended storage and handling procedures, and discusses its known incompatibilities. The information presented is synthesized from publicly available safety data sheets and chemical supplier information.

Chemical Stability

This compound is generally considered to be stable under normal laboratory conditions.[2][3][4] It is described as having kinetic stability, implying it does not readily decompose under standard conditions, even at elevated temperatures.[2] However, its stability can be compromised by specific environmental factors and contact with incompatible materials.

Factors Affecting Stability:

-

Heat and Ignition Sources: this compound is a combustible liquid.[2][5] Containers may explode when heated.[5][6] It is crucial to keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[2][3][4]

-

Incompatible Materials: Contact with strong oxidizing agents can lead to hazardous reactions.[2][3][4] Other incompatible materials include acid chlorides, chloroformates, reducing agents, and halogens.[6][7]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions from various suppliers.

| Storage Parameter | Recommended Condition | Source(s) |

| Temperature | * Cool, dry, and well-ventilated place.[2][8] * Keep refrigerated.[6][9] * -20°C * -80°C (for stock solutions, up to 6 months) * -20°C (for stock solutions, up to 1 month)[1] * 10°C - 25°C[10] | [1][2][6][9][10] |

| Atmosphere | * Store in a tightly closed container.[2][8] | [2][8] |

| Container Material | * No specific container material is mandated in the reviewed sources, but standard laboratory chemical containers are implied. Keep in suitable, closed containers for disposal.[2][9] | [2][9] |

| Light Sensitivity | * Information on light sensitivity is not explicitly stated in the reviewed sources. However, storage in a dark place is a general good practice for chemical reagents. | |

| Ventilation | * Store in a well-ventilated place.[2][8] | [2][8] |

Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, appropriate handling procedures and personal protective equipment are mandatory when working with this compound.

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8][11]

-

Avoid contact with skin and eyes.[8]

-

Take precautionary measures against static discharge.[2]

-

Ensure eyewash stations and safety showers are readily accessible.[2]

Recommended Personal Protective Equipment:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Hand Protection: Wear suitable chemical-resistant gloves.[8][11]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Decomposition and Incompatibilities

Under normal use conditions, hazardous decomposition products are not expected.[2][5] However, combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[6][9]

Known Incompatible Materials:

Experimental Protocols

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.

Caption: Recommended workflow for the storage and handling of this compound.

Conclusion

This compound is a stable chemical under recommended storage conditions. Its integrity is best maintained by storing it in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and incompatible materials. Adherence to proper handling procedures and the use of appropriate personal protective equipment are essential for laboratory safety. While quantitative data on its degradation kinetics are scarce in the literature, the guidelines provided in this document, based on available safety information, offer a solid foundation for its safe and effective use in research and development.

References

- 1. scribd.com [scribd.com]

- 2. This compound | 5414-19-7 | FB141753 | Biosynth [biosynth.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.cn]

- 4. fishersci.ie [fishersci.ie]

- 5. researchgate.net [researchgate.net]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound|5414-19-7|MSDS [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Health and Safety of Bis(2-bromoethyl) ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for Bis(2-bromoethyl) ether (CAS No. 5414-19-7), a bifunctional alkylating agent used in chemical synthesis and drug development. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound is a combustible liquid that is colorless to yellow or brown.[1] It is important to be aware of its physical characteristics to ensure safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Br₂O | [2] |

| Molecular Weight | 231.91 g/mol | |

| CAS Number | 5414-19-7 | [3] |

| Appearance | Colorless to yellow to brown to dark brown liquid | [1] |

| Boiling Point | 92-93 °C (at 12 mmHg) | [2] |

| Density | 1.845 g/cm³ | [3] |

| Flash Point | 85 °C / 185 °F | [4] |

| Solubility | Insoluble in water. Soluble in DMSO (100 mg/mL with sonication). | [2][5] |

| logP | 1.663 | [2] |

| Refractive Index | 1.5110-1.5170 @ 20°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a combustible liquid and causes severe skin and eye irritation, as well as respiratory irritation.[4] It is also a lachrymator, meaning it can cause tearing.[2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Flammable liquids | 4 | H227: Combustible liquid |

Mechanism of Toxicity: DNA Alkylation

As a bifunctional alkylating agent, the primary mechanism of cytotoxicity for this compound is through the alkylation of DNA.[6] This process involves the transfer of its bromoethyl groups to nucleophilic sites on DNA bases, particularly the N7 position of guanine.[7] The presence of two reactive bromoethyl groups allows for the formation of covalent cross-links, either within the same DNA strand (intrastrand) or between the two strands of the DNA double helix (interstrand).[6][8]

These interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a critical step in both DNA replication and transcription.[6] This disruption of fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis (programmed cell death).

Quantitative Toxicology

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. | [2][4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse. | [2][4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2][4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. | [2][4][9] |

Experimental Protocols and Safe Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure.

Storage and Incompatibilities

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[4] Some suppliers recommend refrigerated storage.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

Spill Management

In case of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Absorb: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2]

-

Collect: Use non-sparking tools to collect the absorbed material.[2]

-

Dispose: Keep in suitable, closed containers for disposal as hazardous waste.[2]

-

Decontaminate: Clean the spill area thoroughly.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

Example Experimental Protocol: Use as a PROTAC Linker

This compound is used as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[5] The following is a general protocol for dissolving this compound for use in such syntheses.

Preparation of a Stock Solution:

For in vivo studies, a stock solution can be prepared by dissolving this compound in a suitable solvent system. One example protocol involves a multi-step process:

-

Dissolve the compound in 10% DMSO.

-

Add 40% PEG300 and mix.

-

Add 5% Tween-80 and mix.

-

Finally, add 45% saline to reach the desired final concentration.[5]

This protocol can yield a clear solution of at least 2.5 mg/mL.[5] Note that this is a general guideline, and specific experimental conditions may require optimization.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or water spray.[4] In case of a major fire, evacuate the area and fight the fire remotely due to the risk of explosion.[4] Water mist may be used to cool closed containers.[4]

-

Specific Hazards: The material is combustible and containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2] Remove all sources of ignition and take precautionary measures against static discharges.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

-

Containment and Cleanup: Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[2]

Applications in Drug Development

This compound serves as a valuable building block in pharmaceutical research and development.

-

PROTACs: As previously mentioned, it is used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC that can induce the degradation of the target protein.[5][11]

-

Synthesis of Bioactive Molecules: It is a reagent in the synthesis of AZD3147, a selective dual inhibitor of mTORC1 and mTORC2, which are important targets in cancer therapy.[3][12] It is also used in the preparation of an impurity of the antineoplastic agent Melphalan.[3]

-

Crown Ethers: This compound is a precursor in the synthesis of crown ethers, which have applications in various areas of chemistry and biology.[3]

This guide is intended to provide a comprehensive overview of the health and safety aspects of this compound for a technical audience. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations in your institution. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. etamu.edu [etamu.edu]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Bromoethyl ether - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound 5414-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. This compound|5414-19-7|MSDS [dcchemicals.com]

- 10. This compound, 5414-19-7 | BroadPharm [broadpharm.com]

- 11. This compound | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Genesis of Bis(2-bromoethyl) ether: A Technical Guide to its Initial Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-bromoethyl) ether, a significant building block in the synthesis of pharmaceuticals and crown ethers, has a history rooted in the foundational principles of organic chemistry. This technical guide delves into the initial discovery and synthesis of this crucial compound, providing a detailed look at the early experimental protocols and the logical chemical pathways that led to its creation. While the exact moment of its first synthesis is not definitively documented in a singular, celebrated publication, a review of early 20th-century chemical literature allows us to reconstruct the most probable methods of its initial preparation.

The Dawn of Symmetric Ether Synthesis: A Historical Context

The synthesis of ethers was a well-established practice by the early 20th century, with the Williamson ether synthesis, developed in 1850, being a cornerstone of organic chemistry. This reaction, involving an alkoxide and an alkyl halide, provided a versatile method for preparing a wide range of ethers. The preparation of symmetric ethers from diols, however, often involved direct dehydration or reaction with halogenating agents.

While a specific "discovery" paper for this compound is not readily apparent, a pivotal 1929 publication by Gibson and Johnson in the Journal of the Chemical Society provides one of the earliest detailed accounts of its synthesis. This work, focused on the reactions of diethylene glycol, laid the groundwork for the reliable preparation of its halogenated derivatives.

Initial Synthesis Pathway: The Reaction of Diethylene Glycol with Hydrobromic Acid

The most probable and historically significant method for the initial synthesis of this compound involves the reaction of diethylene glycol with a strong brominating agent, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The work of Gibson and Johnson suggests a method analogous to the established procedures for converting alcohols to alkyl bromides.

The overall reaction is a nucleophilic substitution where the hydroxyl groups of diethylene glycol are replaced by bromine atoms.

Caption: Initial synthesis pathway of this compound.

Experimental Protocols: A Reconstruction of Early Methodologies

Based on the practices of the era and the work of pioneers like Gibson and Johnson, a detailed experimental protocol for the initial synthesis can be outlined. It is important to note that these early methods often involved less precise control and purification techniques compared to modern standards.

Table 1: Reactants and Conditions for the Initial Synthesis of this compound

| Reactant/Parameter | Description | Molar Ratio (approx.) |

| Diethylene Glycol | Starting diol | 1 |

| Hydrobromic Acid | Brominating agent (48% aqueous solution) | 2.2 - 2.5 |

| Sulfuric Acid | Catalyst and dehydrating agent | Catalytic amount |

| Reaction Temperature | Maintained during reflux | 100-120 °C |

| Reaction Time | Duration of heating | 2-4 hours |

Detailed Experimental Protocol

-

Reaction Setup: A mixture of diethylene glycol and a slight excess of concentrated hydrobromic acid (48%) was prepared in a round-bottom flask fitted with a reflux condenser. A small amount of concentrated sulfuric acid was added as a catalyst.

-

Reaction: The mixture was heated to reflux for a period of 2 to 4 hours. The progress of the reaction was likely monitored by the change in the refractive index of the reaction mixture or by simple distillation tests.

-

Work-up and Isolation: After cooling, the reaction mixture was transferred to a separatory funnel. The lower layer, containing the crude this compound, was separated.

-

Purification: The crude product was washed successively with water, a dilute solution of sodium carbonate (to neutralize any remaining acid), and finally again with water.

-

Drying and Distillation: The washed ether was dried over a suitable drying agent, such as anhydrous calcium chloride. The final product was then purified by fractional distillation under reduced pressure.

Logical Workflow of the Synthesis

Caption: Experimental workflow for the initial synthesis of this compound.

Quantitative Data from Early Syntheses

Early publications often lacked the detailed quantitative data common in modern chemical literature. Yields were reported, but detailed analytical characterization was limited.

Table 2: Reported Physical Properties and Yields from Early Syntheses

| Property | Value |

| Boiling Point | 98-100 °C at 15 mmHg |

| Density (approx.) | 1.84 g/mL at 20 °C |

| Refractive Index (n²⁰) | ~1.513 |

| Reported Yield | 70-80% |

Conclusion